- Alkylsulfinyl-substituted thiazolide compounds for the treatment of hepatitis viruses, United States, , ,
Cas no 944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate)

944804-88-0 structure
اسم المنتج:tert-butyl N-(4-bromothiazol-2-yl)carbamate
كاس عدد:944804-88-0
وسط:C8H11BrN2O2S
ميغاواط:279.154139757156
MDL:MFCD11111844
CID:796746
PubChem ID:45117837
tert-butyl N-(4-bromothiazol-2-yl)carbamate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- tert-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethylester
- tert-butyl (4-bromo-1,3-thiazol-2-yl)carbamate
- tert-butyl (4-bromothiazol-2-yl)carbamate
- tert-butyl N-(4-bromo-1,3-thiazol-2-yl)carbamate
- QC-6441
- t-Butyl 4-bromothiazol-2-ylcarbamate
- Carbamic acid, N-(4-bromo-2-thiazolyl)-, 1,1-dimethylethyl ester
- (4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester
- 2-(Boc-amino)-4-bromothiazole
- CM10833
- FCH1402824
- SY045933
- AX8158298
- AB0027805
- ST24031809
- W9687
- C2015
- ter
- 1,1-Dimethylethyl N-(4-bromo-2-thiazolyl)carbamate (ACI)
- tert-butyl N-(4-bromothiazol-2-yl)carbamate
- DTXSID00668689
- 944804-88-0
- SB40144
- A859403
- SCHEMBL1744171
- AKOS015834976
- MFCD11111844
- FT-0646750
- GS-4198
- AMY28982
- Carbamic acid,N-(4-bromo-2-thiazolyl)-,1,1-dimethylethylester
- CS-M3527
- Tert-Butyl4-Bromothiazol-2-Ylcarbamate
-
- MDL: MFCD11111844
- نواة داخلي: 1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-10-5(9)4-14-6/h4H,1-3H3,(H,10,11,12)
- مفتاح Inchi: OVRIFGLINJVMLO-UHFFFAOYSA-N
- ابتسامات: BrC1=CSC(=N1)NC(=O)OC(C)(C)C
حساب السمة
- نوعية دقيقة: 277.97200
- النظائر كتلة واحدة: 277.972
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 14
- تدوير ملزمة العد: 3
- تعقيدات: 220
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 2.9
- طوبولوجي سطح القطب: 79.5
الخصائص التجريبية
- اللون / الشكل: No data avaiable
- كثيف: 1.574±0.06 g/cm3 (20 ºC 760 Torr),
- نقطة انصهار: No data available
- نقطة الغليان: No data available
- نقطة الوميض: No data available
- انكسار: 1.595
- الذوبان: Very slightly soluble (0.27 g/l) (25 º C),
- بسا: 79.46000
- لوغب: 3.32560
- ضغط البخار: No data available
tert-butyl N-(4-bromothiazol-2-yl)carbamate أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: H302-H315-H319-H332-H335
-
تحذير:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - تعليمات السلامة: H303+H313+H333
- ظروف التخزين:Inert atmosphere,2-8°C
tert-butyl N-(4-bromothiazol-2-yl)carbamate بيانات الجمارك
- رمز النظام المنسق:2934100090
- بيانات الجمارك:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
tert-butyl N-(4-bromothiazol-2-yl)carbamate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFC50-5G |
tert-butyl N-(4-bromothiazol-2-yl)carbamate |
944804-88-0 | 97% | 5g |
¥ 2,376.00 | 2023-04-12 | |
Chemenu | CM189720-5g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 5g |
$458 | 2021-08-05 | |
eNovation Chemicals LLC | Y1125265-25g |
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |
944804-88-0 | 95% | 25g |
$1340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1125265-1g |
(4-Bromo-thiazol-2-yl)-carbamic acid tert-butyl ester |
944804-88-0 | 95% | 1g |
$150 | 2024-07-28 | |
abcr | AB436739-250 mg |
tert-Butyl 4-bromothiazol-2-ylcarbamate, 95%; . |
944804-88-0 | 95% | 250MG |
€95.30 | 2023-07-18 | |
ChemScence | CS-M3527-10g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 10g |
$712.0 | 2022-04-26 | |
Chemenu | CM189720-1g |
tert-Butyl 4-bromothiazol-2-ylcarbamate |
944804-88-0 | 95% | 1g |
$173 | 2021-08-05 | |
ChemScence | CS-M3527-100mg |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 99.40% | 100mg |
$19.0 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T13390-1g |
tert-Butyl (4-bromothiazol-2-yl)carbamate |
944804-88-0 | 95% | 1g |
¥192.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1006991-10G |
tert-butyl N-(4-bromothiazol-2-yl)carbamate |
944804-88-0 | 97% | 10g |
$295 | 2024-07-21 |
tert-butyl N-(4-bromothiazol-2-yl)carbamate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 5 min, 10 °C; 10 °C → 0 °C
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
1.2 Solvents: Tetrahydrofuran ; 16 min, 0.9 - 7 °C; 15 min
1.3 Reagents: Water ; 5 min
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C; 30 min, 0 °C
المراجع
- Thiazole-aminopyridine derivatives as cyclin-dependent kinase CDK9 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 16 min, 0.9 - 7 °C; 15 min, 0.9 - 7 °C
1.2 Solvents: Water ; 5 min
1.2 Solvents: Water ; 5 min
المراجع
- Preparation of thiazolylbenzamide derivatives for use as antiviral hepatitis agents, United States, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
المراجع
- Preparation of substituted thiazolyl cyanopropanamides as inhibitors of nucleases useful in treatment and prophylaxis of diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; rt; overnight, 60 °C
المراجع
- Preparation of aminoheteroaryl compounds and uses thereof, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
المراجع
- Discovery of 4-(((4-(5-chloro-2-(((1s,4s)-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile (JSH-150) as a novel highly selective and potent CDK9 kinase inhibitorEuropean Journal of Medicinal Chemistry, 2018, 158, 896-916,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 0 °C; 15 min, 0 °C
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
1.2 Reagents: Water ; 0 °C; 12 h, 0 °C → rt
المراجع
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Water
1.2 Solvents: Water
المراجع
- Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activationBioorganic & Medicinal Chemistry, 2021, 43,,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; cooled; 5 min, cooled
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; cooled; 30 min, cooled
1.3 Reagents: Water
المراجع
- Generation of vaccine adjuvants useful for inducing an immune response with vaccines targeting microbes, such as influenza virus, and cancer, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ; 24 h, 85 °C
المراجع
- Preparation of galactosides inhibitor of galectins, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
1.2 Solvents: Water ; 0 °C → rt; 12 h, rt
المراجع
- Fluoroisoquinoline substituted thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 24 h, 25 °C
المراجع
- Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-AminothiazolesJournal of Organic Chemistry, 2018, 83(24), 15380-15405,
tert-butyl N-(4-bromothiazol-2-yl)carbamate Raw materials
- 2,4-Dibromothiazole
- tert-Butyl carbamate
- Di-tert-butyl dicarbonate
- N-Boc-2-Amino-5-bromothiazole
- 4-Bromo-2-thiazolamine
tert-butyl N-(4-bromothiazol-2-yl)carbamate Preparation Products
tert-butyl N-(4-bromothiazol-2-yl)carbamate الوثائق ذات الصلة
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
944804-88-0 (tert-butyl N-(4-bromothiazol-2-yl)carbamate) منتجات ذات صلة
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الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:944804-88-0)tert-butyl N-(4-bromothiazol-2-yl)carbamate

نقاء:99%
كمية:25g
الأسعار ($):584.0